3X FLAG Peptide

Description

Properties

Molecular Formula |

C₁₂₀H₁₆₉N₃₁O₄₉S |

|---|---|

Molecular Weight |

2861.87 |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C120H169N31O49S/c1-4-56(2)98(119(198)150-84(49-96(174)175)117(196)139-72(37-59-21-27-64(154)28-22-59)106(185)134-68(15-7-11-32-123)103(182)145-81(46-93(168)169)114(193)147-83(48-95(172)173)116(195)148-82(47-94(170)171)115(194)146-78(43-90(162)163)110(189)135-69(120(199)200)16-8-12-33-124)151-118(197)85(50-97(176)177)149-108(187)74(39-61-52-127-55-130-61)141-113(192)80(45-92(166)167)144-101(180)66(13-5-9-30-121)132-104(183)70(35-57-17-23-62(152)24-18-57)137-109(188)76(41-88(158)159)131-86(155)53-128-100(179)75(40-87(156)157)142-107(186)73(38-60-51-126-54-129-60)140-112(191)79(44-91(164)165)143-102(181)67(14-6-10-31-122)133-105(184)71(36-58-19-25-63(153)26-20-58)138-111(190)77(42-89(160)161)136-99(178)65(125)29-34-201-3/h17-28,51-52,54-56,65-85,98,152-154H,4-16,29-50,53,121-125H2,1-3H3,(H,126,129)(H,127,130)(H,128,179)(H,131,155)(H,132,183)(H,133,184)(H,134,185)(H,135,189)(H,136,178)(H,137,188)(H,138,190)(H,139,196)(H,140,191)(H,141,192)(H,142,186)(H,143,181)(H,144,180)(H,145,182)(H,146,194)(H,147,193)(H,148,195)(H,149,187)(H,150,198)(H,151,197)(H,156,157)(H,158,159)(H,160,161)(H,162,163)(H,164,165)(H,166,167)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,199,200)/t56-,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,98+/m1/s1 |

SMILES |

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CNC=N2)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N |

sequence |

One Letter Code: MDYKDHDGDYKDHDIDYKDDDDK |

Origin of Product |

United States |

Foundational & Exploratory

The 3X FLAG Peptide: A Comprehensive Technical Guide for Researchers

The 3X FLAG peptide is a powerful and widely used tool in protein research, offering high sensitivity and specificity for the detection, purification, and characterization of recombinant proteins. This in-depth technical guide provides researchers, scientists, and drug development professionals with a detailed understanding of the 3X FLAG system, including its core sequence, comparative advantages, and comprehensive experimental protocols.

The this compound Sequence

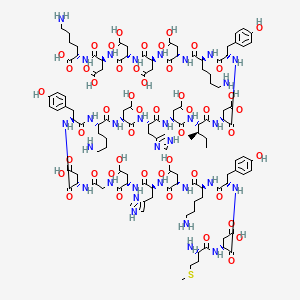

The 3X FLAG tag is a synthetic epitope tag composed of three tandem repeats of the FLAG epitope. While the core recognition motif is DYKDDDDK, the commonly used 3X FLAG sequence is a 23-amino acid peptide with the following sequence:

N-Met-Asp-Tyr-Lys-Asp-His-Asp-Gly-Asp-Tyr-Lys-Asp-His-Asp-Ile-Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys-C [1][2]

This sequence includes linker regions between the FLAG repeats, which can enhance the accessibility of the epitopes for antibody binding. The eight C-terminal amino acids constitute the classic FLAG sequence[1][3][4].

Data Presentation: A Comparative Analysis of Epitope Tags

The selection of an appropriate epitope tag is a critical consideration in experimental design. The 3X FLAG tag offers several advantages over other commonly used tags, primarily due to its enhanced affinity and specificity. The increased number of charged amino acids and the tandem nature of the epitopes contribute to its robust performance in various applications[5].

| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Dissociation Constant (Kd) | Key Features & Considerations |

| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 23 | ~2.9 | Not explicitly found, but affinity is significantly higher than 1X FLAG | High sensitivity and specificity, ideal for low-expression proteins and tandem affinity purification. The increased size and charge may potentially influence protein function in some cases.[5] |

| 1X FLAG | DYKDDDDK | 8 | ~1.0 | ~100 nM[5][6] | Well-established and versatile tag. Generally sufficient for Western blotting. |

| HA | YPYDVPDYA | 9 | ~1.1 | Not explicitly found | Widely used and well-characterized tag. |

| c-Myc | EQKLISEEDL | 10 | ~1.2 | Not explicitly found | A popular and well-validated tag. |

| His-Tag | HHHHHH | 6 | ~0.8 | Not applicable (metal affinity) | Primarily used for purification via immobilized metal affinity chromatography (IMAC). Can sometimes result in lower purity compared to antibody-based methods. |

Experimental Protocols

Detailed and optimized protocols are essential for successful experiments utilizing the 3X FLAG system. Below are comprehensive methodologies for key applications.

Immunoprecipitation of 3X FLAG-Tagged Proteins

This protocol describes the capture of a 3X FLAG-tagged protein from a cell lysate using anti-FLAG affinity beads.

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest.

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

-

Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl).

-

Elution Buffer:

-

Competitive Elution: Wash Buffer containing 100-500 µg/mL this compound.

-

Acidic Elution: 0.1 M Glycine-HCl, pH 3.0-3.5.

-

-

Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0.

-

Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads).

Procedure:

-

Cell Lysis:

-

Harvest and wash cells with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.

-

Add the equilibrated beads to the cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Carefully remove the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Competitive Elution:

-

Resuspend the washed beads in this compound Elution Buffer.

-

Incubate for 30-60 minutes at 4°C with gentle agitation.

-

Pellet the beads and collect the supernatant containing the purified protein.

-

-

Acidic Elution:

-

Resuspend the washed beads in Acidic Elution Buffer.

-

Incubate for 5-10 minutes at room temperature.

-

Pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer.

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

-

Tandem Affinity Purification (TAP) using 3xFLAG and HA Tags

This protocol is designed for the high-purity isolation of protein complexes using a dually tagged "bait" protein (3xFLAG-HA).

Materials:

-

Cells expressing the 3xFLAG-HA-tagged protein.

-

Lysis Buffer (as above).

-

Anti-FLAG M2 Affinity Gel.

-

Anti-HA Affinity Gel.

-

This compound Elution Buffer (150 µg/mL in TBS).

-

HA Peptide Elution Buffer (e.g., 1 µg/µL HA peptide in TBS).

Procedure:

-

First Affinity Purification (Anti-FLAG):

-

Perform immunoprecipitation as described above using the anti-FLAG M2 affinity gel.

-

Elute the bound proteins using the this compound Elution Buffer.

-

-

Second Affinity Purification (Anti-HA):

-

Incubate the eluate from the first step with equilibrated anti-HA affinity gel for 30 minutes to 2 hours at 4°C.

-

Wash the anti-HA resin three times with RIPA buffer (or a similar wash buffer).

-

Elute the purified protein complex from the anti-HA resin using the HA Peptide Elution Buffer.

-

-

Analysis:

-

The highly purified eluate can be analyzed by mass spectrometry to identify interacting proteins or by SDS-PAGE and Western blotting.

-

Mandatory Visualizations

Experimental Workflow for 3X FLAG Immunoprecipitation

Caption: A generalized workflow for the immunoprecipitation of a 3X FLAG-tagged protein.

Investigating the PI3K/AKT/mTOR Signaling Pathway

Caption: Using 3X FLAG-AKT immunoprecipitation to identify interaction partners in the PI3K/AKT/mTOR pathway.[1][7][8][9][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Tandem immuno-purification of affinity-tagged proteins from mouse testis extracts for MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cube-biotech.com [cube-biotech.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. m.youtube.com [m.youtube.com]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

The 3X FLAG Tag: A Comprehensive Technical Guide to Enhanced Protein Detection and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of molecular biology and drug development, the precise detection, purification, and characterization of proteins are paramount. Epitope tagging has emerged as an indispensable tool, allowing for the specific identification and isolation of proteins of interest from complex biological mixtures. Among the various epitope tags available, the 3X FLAG tag system has gained widespread adoption due to its enhanced sensitivity and versatility. This in-depth technical guide provides a comprehensive overview of the core principles of the 3X FLAG tag, its advantages over the single FLAG tag, and detailed protocols for its application in key experimental techniques.

The Principle of the 3X FLAG Tag

The 3X FLAG tag is a synthetic epitope composed of three tandem repeats of the hydrophilic octapeptide sequence, DYKDDDDK.[1] This sequence is genetically fused to the N-terminus, C-terminus, or an internal region of a protein of interest. The fundamental principle behind its utility lies in the highly specific recognition of this tag by monoclonal antibodies, most notably the anti-FLAG M2 antibody.[1][2] This high-affinity interaction allows for the selective capture and detection of the 3X FLAG-tagged protein.

The key innovation of the 3X FLAG system is the amplification of the binding signal. By presenting three copies of the FLAG epitope, the tag provides multiple binding sites for the anti-FLAG antibody, leading to a significant increase in avidity and signal intensity compared to a single FLAG tag.[3][4] This enhanced detection capability is particularly advantageous for studying low-abundance proteins.[3]

Core Properties and Advantages

The 3X FLAG tag offers several distinct advantages that make it a preferred choice for a wide range of applications:

-

Enhanced Sensitivity: The triple-epitope design can increase detection sensitivity by up to 200-fold compared to a single FLAG tag, making it ideal for the detection of proteins expressed at low levels.[3]

-

High Specificity: The anti-FLAG M2 antibody exhibits high specificity for the FLAG epitope, minimizing off-target binding and ensuring clean and reliable results in applications like immunoprecipitation and western blotting.

-

Hydrophilicity: The hydrophilic nature of the FLAG peptide sequence reduces the likelihood of the tag interfering with the native structure, function, solubility, or localization of the fusion protein.[4]

-

Small Size: With a molecular weight of approximately 2.6 kDa, the 22-amino-acid 3X FLAG tag is relatively small and less likely to cause steric hindrance compared to larger tags.[5]

-

Versatility: The 3X FLAG tag is compatible with a wide array of downstream applications, including western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), immunofluorescence (IF), and affinity purification.[3]

-

Mild Elution Conditions: The bound 3X FLAG-tagged protein can be efficiently eluted from the anti-FLAG affinity resin under native conditions by competition with a free 3X FLAG peptide, preserving the protein's biological activity and integrity of protein complexes.[6][7]

Quantitative Data Summary

Table 1: Comparison of 1X FLAG and 3X FLAG Tags

| Feature | 1X FLAG Tag | 3X FLAG Tag | Reference(s) |

| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK | [8] |

| Number of Amino Acids | 8 | 22 | [5] |

| Molecular Weight | ~1.0 kDa | ~2.6 kDa | [5] |

| Binding Affinity (Kd) | ~100 nM (for M2 Ab) | Higher than 1X FLAG (qualitative) | [10] |

| Signal Enhancement | - | Up to 200-fold vs. 1X FLAG | [3] |

Table 2: Elution Efficiency for 3X FLAG-Tagged Proteins

| Elution Method | Reagent Concentration | Incubation Time & Temperature | Elution Efficiency | Reference(s) |

| Competitive Elution | 100-200 µg/mL this compound | 30-60 min at 4°C | High, preserves native conformation | [7][11] |

| Acidic Elution | 0.1 M Glycine-HCl, pH 3.0-3.5 | 5-10 min at room temperature | High, but denaturing | [6][11] |

Experimental Protocols

Detailed methodologies for key experiments utilizing the 3X FLAG tag are provided below. These protocols serve as a general guideline and may require optimization based on the specific protein of interest and experimental context.

Protocol 1: Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins

1. Cell Lysis:

- Wash cells expressing the 3X FLAG-tagged protein with ice-cold PBS.

- Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

- Incubate on ice for 30 minutes with occasional vortexing.

- Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

2. Immunoprecipitation:

- Pre-clear the cell lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

- Transfer the pre-cleared lysate to a fresh tube and add anti-FLAG M2 affinity gel (e.g., agarose or magnetic beads).

- Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

3. Washing:

- Pellet the beads by centrifugation (or using a magnetic rack).

- Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

4. Elution:

- Competitive Elution (Native Conditions): Add elution buffer containing 100-200 µg/mL of this compound in TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).[7] Incubate for 30-60 minutes at 4°C with gentle agitation.[7] Collect the supernatant containing the eluted protein.

- Acidic Elution (Denaturing Conditions): Add 0.1 M Glycine-HCl, pH 3.0-3.5, and incubate for 5-10 minutes at room temperature.[6] Immediately neutralize the eluate with 1M Tris-HCl, pH 8.0.

Protocol 2: Western Blotting of 3X FLAG-Tagged Proteins

1. SDS-PAGE and Transfer:

- Separate the protein samples (cell lysate or immunoprecipitated protein) on an SDS-polyacrylamide gel.

- Transfer the separated proteins to a nitrocellulose or PVDF membrane.

2. Blocking and Antibody Incubation:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

- Incubate the membrane with a primary anti-FLAG antibody (e.g., anti-FLAG M2) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

- Wash the membrane three times for 10 minutes each with TBST.

3. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.

Mandatory Visualizations

Signaling Pathway Diagram: Co-Immunoprecipitation of EGFR Interaction Partners

The 3X FLAG tag is a powerful tool for studying protein-protein interactions within signaling pathways. For example, to investigate the interaction partners of the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival, one could express a 3X FLAG-tagged EGFR and perform a co-immunoprecipitation experiment.

Caption: EGFR signaling pathway and co-immunoprecipitation of interaction partners.

Experimental Workflow Diagram: 3X FLAG Tag Immunoprecipitation

The following diagram illustrates the general workflow for immunoprecipitating a 3X FLAG-tagged protein from a cell lysate.

Caption: General workflow for 3X FLAG tag immunoprecipitation.

Logical Relationship Diagram: Principle of Signal Enhancement

This diagram illustrates the logical principle behind the enhanced signal detection of the 3X FLAG tag compared to the single FLAG tag.

References

- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]

- 2. 采用单克隆抗体亲和凝胶进行的FLAG融合蛋白免疫沉淀 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-FLAG® M2 Magnetic Beads [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Advantages of the 3X FLAG Epitope Tag

For researchers, scientists, and drug development professionals, the precise detection, purification, and analysis of proteins are fundamental to unraveling complex biological processes. Epitope tagging has emerged as an indispensable tool in this endeavor, enabling the study of proteins when specific antibodies are unavailable or when distinguishing between endogenous and exogenous proteins is necessary.[1] Among the array of available epitope tags, the 3X FLAG tag has gained prominence for its superior performance in a variety of applications.[2] This technical guide provides a comprehensive overview of the advantages of the 3X FLAG tag over other common epitope tags, supported by comparative data and detailed experimental protocols.

The 3X FLAG Advantage: Enhanced Sensitivity and Specificity

The 3X FLAG tag is a synthetic octapeptide (DYKDDDDK) that is repeated three times, creating a 22-amino acid sequence (MDYKDHDGDYKDHDIDYKDDDDK).[2] This tandem repeat structure is the primary reason for its enhanced performance compared to single-epitope tags like the original FLAG, HA (YPYDVPDYA), c-myc (EQKLISEEDL), and V5.[2][3]

The key advantages of the 3X FLAG system include:

-

Increased Antibody Avidity: The presence of three tandem FLAG epitopes significantly enhances the binding affinity for the anti-FLAG antibody. This increased avidity leads to more efficient immunoprecipitation, especially for low-abundance proteins.[2]

-

Superior Detection Sensitivity: The detection of fusion proteins containing the 3X FLAG tag can be enhanced by up to 200 times compared to other systems, making it ideal for applications where protein expression levels are low.[2][4]

-

Hydrophilic Nature: The FLAG peptide is hydrophilic, which increases the likelihood of the tag being located on the surface of the fusion protein. This accessibility facilitates its interaction with antibodies and minimizes the risk of altering the protein's function, solubility, or localization.[2]

-

Minimal Steric Hindrance: The relatively small size of the 3X FLAG tag (22 amino acids) is less likely to cause steric hindrance compared to larger tags like GFP (238 amino acids), thereby preserving native protein interactions.[2][5]

Quantitative Comparison of Common Epitope Tags

While the performance of epitope tags can be influenced by the specific protein of interest and experimental conditions, the 3X FLAG tag generally demonstrates superior performance in terms of yield and purity in immunoprecipitation.[2] A side-by-side quantitative comparison of various tag/antibody pairs in immunofluorescence has categorized them into 'good', 'fair', and 'mediocre' based on the signal intensity they generate.[6][7][8][9]

| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (Da) | Key Characteristics & Performance |

| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2731 | High affinity and specificity, leading to high yield and low background in IP.[2] Up to 200-fold increased detection sensitivity.[4] Hydrophilic nature minimizes protein interference.[2] |

| FLAG | DYKDDDDK | 8 | ~1013 | Good specificity and hydrophilicity.[2][3] The 3X version generally provides higher sensitivity.[2] |

| HA (Hemagglutinin) | YPYDVPDYA | 9 | ~1100 | Widely used and well-characterized.[2][3] Can be used in tandem for increased specificity.[2] May be cleaved by caspases in apoptotic cells. |

| c-myc | EQKLISEEDL | 10 | ~1200 | Derived from a proto-oncogene.[3][5] Frequently used for Western blot and immunofluorescence.[5] Protein purification can be challenging due to the need for low pH elution, which may affect protein function.[5] |

| V5 | GKPIPNPLLGLDST | 14 | ~1400 | Derived from a paramyxovirus protein. Available in different lengths. Potential for cross-reactivity in mammalian systems. |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the 3X FLAG tag.

This protocol provides a general guideline for performing an immunoprecipitation assay from mammalian cells.[2]

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100, supplemented with protease and phosphatase inhibitors.[2]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[2]

-

Elution Buffer: Wash buffer containing 150 µg/mL 3X FLAG peptide.[2]

-

Anti-FLAG M2 Affinity Gel (e.g., agarose beads).[2]

-

SDS-PAGE gels and Western blotting reagents.[2]

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.[2]

-

Resuspend the cell pellet in ice-cold Lysis Buffer.[2]

-

Incubate on ice for 30 minutes with occasional vortexing.[2]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.[2]

-

-

Immunoprecipitation:

-

Washing:

-

Elution:

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.[2]

-

Procedure:

-

Sample Preparation: Prepare protein samples from cell lysates or immunoprecipitation eluates by adding SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

-

Gel Electrophoresis: Separate the protein samples on a polyacrylamide gel suitable for the molecular weight of the protein of interest. For small proteins or peptides, a tricine-SDS-PAGE system may be beneficial.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For smaller peptides, a 0.22 µm membrane pore size is recommended to prevent them from passing through.[10]

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with an anti-FLAG primary antibody (e.g., ANTI-FLAG® M2 monoclonal antibody) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

Detection: Wash the membrane as in step 6. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Procedure:

-

Cell Culture and Fixation: Grow cells expressing the 3X FLAG-tagged protein on coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with an anti-FLAG primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash the cells three times with PBS, protected from light.

-

Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium containing a nuclear counterstain like DAPI. Visualize the cells using a fluorescence microscope.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex experimental procedures and biological pathways.

Caption: A flowchart of the immunoprecipitation process for 3X FLAG-tagged proteins.

Caption: Workflow for validating the EGFR-Grb2 interaction via 3X FLAG IP.

Conclusion

The 3X FLAG epitope tag offers significant advantages in sensitivity, specificity, and versatility for a wide range of applications in molecular biology and drug discovery.[2][11] Its enhanced performance, particularly in immunoprecipitation and the detection of low-abundance proteins, makes it a superior choice over many other epitope tags.[2] By providing reliable and reproducible results, the 3X FLAG system empowers researchers to dissect intricate protein interaction networks and accelerate the pace of scientific discovery.[2]

References

- 1. Overview of Epitope Tagging | Thermo Fisher Scientific - US [thermofisher.com]

- 2. benchchem.com [benchchem.com]

- 3. info.gbiosciences.com [info.gbiosciences.com]

- 4. 用于超灵敏检测重组蛋白的3xFLAG®系统表达载体 [sigmaaldrich.com]

- 5. blog.addgene.org [blog.addgene.org]

- 6. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. A quantitative comparison of antibodies against epitope tags for immunofluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]

An In-depth Technical Guide to the 3X FLAG Peptide: Structure, Hydrophilicity, and Applications

This technical guide provides a comprehensive overview of the 3X FLAG peptide, a widely used epitope tag in research and drug development. It delves into the peptide's structure, physicochemical properties with a focus on its hydrophilicity, and detailed protocols for its application in protein purification and detection.

This compound: Structure and Physicochemical Properties

The this compound is a synthetic epitope tag composed of 22 or 23 amino acids, consisting of three tandem repeats of the FLAG epitope (DYKDDDDK), often with an initial methionine residue.[1][2] This small, hydrophilic tag is engineered for high-affinity binding by specific monoclonal antibodies, facilitating the detection and purification of fusion proteins.

Amino Acid Sequence and Structural Representation

The most commonly cited amino acid sequence for the this compound is:

MDYKDHDGDYKDHDIDYKDDDDK [2]

This sequence includes an initial methionine followed by three tandem FLAG epitopes. The repeated nature of the epitope enhances the avidity of antibody binding, leading to increased sensitivity in detection assays.

Below is a graphical representation of the this compound sequence.

Physicochemical Properties and Hydrophilicity

The hydrophilic nature of the 3X FLAG tag is a key feature, minimizing its interference with the structure and function of the fusion protein.[3] This characteristic promotes its localization on the protein surface, enhancing its accessibility to antibodies.

| Property | Value | Reference |

| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | [2] |

| Number of Amino Acids | 23 | [2] |

| Molecular Weight (Da) | 2861.87 | [4] |

| Theoretical Isoelectric Point (pI) | ~3.97 (for 1x FLAG) | |

| Grand Average of Hydropathicity (GRAVY) | -2.335 | Calculated |

| Total Negatively Charged Residues (Asp + Glu) | 11 | |

| Total Positively Charged Residues (Arg + Lys) | 4 |

The Grand Average of Hydropathicity (GRAVY) score is calculated by summing the hydropathy values of all amino acids and dividing by the number of residues.[5] A more negative GRAVY score indicates a more hydrophilic protein. The calculated GRAVY score of -2.335 for the this compound quantitatively confirms its highly hydrophilic nature.

Experimental Protocols

The 3X FLAG system is versatile and widely used in various molecular biology techniques. Below are detailed protocols for common applications.

Affinity Purification of 3X FLAG-Tagged Proteins via Competitive Elution

This protocol describes the purification of a 3X FLAG-tagged fusion protein from a cell lysate using anti-FLAG M2 affinity gel and competitive elution with the this compound.

Materials:

-

Anti-FLAG M2 Affinity Gel

-

Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, pH 7.4)

-

Wash Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

-

This compound Elution Buffer (100-150 µg/mL this compound in Wash Buffer)[1][6]

-

Protease Inhibitor Cocktail

Procedure:

-

Cell Lysis:

-

Harvest cells expressing the 3X FLAG-tagged protein.

-

Resuspend the cell pellet in ice-cold Lysis Buffer containing protease inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Binding:

-

Equilibrate the required amount of anti-FLAG M2 affinity gel by washing it three times with ice-cold Wash Buffer.

-

Add the equilibrated affinity gel to the cell lysate.

-

Incubate at 4°C for 2-4 hours on a rotator.

-

-

Washing:

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the gel three times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.

-

-

Elution:

-

Add 1-2 bed volumes of this compound Elution Buffer to the washed affinity gel.

-

Incubate at 4°C for 30-60 minutes on a rotator.[7]

-

Pellet the affinity gel by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully collect the supernatant containing the purified protein.

-

Repeat the elution step for a higher yield.

-

Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins

This protocol details the immunoprecipitation of a 3X FLAG-tagged protein to study protein-protein interactions.

Materials:

-

Anti-FLAG M2 Magnetic Beads

-

IP Lysis Buffer (non-denaturing, e.g., 50 mM Tris-HCl, 150 mM NaCl, 1% NP-40, 1 mM EDTA, pH 7.4)

-

Wash Buffer (same as IP Lysis Buffer)

-

Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 3.0 or this compound Elution Buffer)

-

Neutralization Buffer (1 M Tris-HCl, pH 8.5)

-

Protease and Phosphatase Inhibitor Cocktails

Procedure:

-

Cell Lysate Preparation: Prepare cell lysate as described in the affinity purification protocol using a non-denaturing IP Lysis Buffer.

-

Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with non-specific magnetic beads for 1 hour at 4°C and then remove the beads.

-

Immunoprecipitation:

-

Add the pre-cleared lysate to equilibrated anti-FLAG M2 magnetic beads.

-

Incubate overnight at 4°C with gentle rotation.

-

-

Washing:

-

Place the tube on a magnetic rack to capture the beads.

-

Remove the supernatant.

-

Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Acidic Elution: Add 50-100 µL of 0.1 M Glycine-HCl, pH 3.0, and incubate for 5-10 minutes at room temperature. Immediately neutralize the eluate with Neutralization Buffer.[6]

-

Competitive Elution: Use the this compound Elution Buffer as described in the affinity purification protocol.

-

-

Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry.

Western Blotting of 3X FLAG-Tagged Proteins

This protocol provides a general procedure for the detection of 3X FLAG-tagged proteins by Western blotting.

Materials:

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibody (anti-FLAG antibody)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

-

SDS-PAGE: Separate protein samples by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-FLAG antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.

Conclusion

The this compound is a powerful and versatile tool for the detection and purification of recombinant proteins. Its small size, high hydrophilicity, and the availability of high-affinity specific antibodies make it an ideal choice for a wide range of applications in molecular biology, biochemistry, and drug discovery. The detailed protocols and physicochemical data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize the 3X FLAG system in their work.

References

discovery and development of the 3X FLAG system

An In-depth Technical Guide to the Discovery and Development of the 3X FLAG System

Introduction

The FLAG epitope tag, a short, hydrophilic peptide sequence, has become an indispensable tool in the fields of molecular biology, biochemistry, and drug development.[1] Its creation marked a significant advancement in the ability to detect, purify, and characterize recombinant proteins.[2][3][4] The subsequent development of the 3X FLAG system, which incorporates three tandem repeats of the FLAG epitope, further enhanced the utility of this technology by dramatically increasing detection sensitivity.[4][5] This guide provides a comprehensive overview of the discovery, development, and application of the 3X FLAG system for researchers, scientists, and drug development professionals.

Discovery and Development

The original FLAG tag was first described in 1988 by Hopp and colleagues.[1][6] Unlike other tags that were based on existing epitopes from natural proteins, the FLAG tag was an artificially designed, idealized sequence optimized for high hydrophilicity. This design principle aimed to minimize interference with the structure and function of the protein to which it is fused, making it more likely to be exposed on the protein's surface and accessible to antibodies.[2][4]

The 3X FLAG system emerged as an improvement upon the original, featuring three tandem FLAG epitopes.[4][5] This modification significantly enhances the avidity for anti-FLAG antibodies, leading to more efficient immunoprecipitation and a detection sensitivity that can be up to 200 times greater than the single FLAG tag system.[4][5][7][8] This increased sensitivity makes the 3X FLAG tag particularly valuable for studying proteins expressed at low levels.[5][9]

The 3X FLAG Peptide: Structure and Properties

The this compound is a synthetic sequence of 22 or 23 amino acids.[5][7][10][11] The core of its design is the repetition of the Asp-Tyr-Lys-Xaa-Xaa-Asp motif.[10][12] The C-terminus contains the classic FLAG epitope (DYKDDDDK), which also serves as a cleavage site for enterokinase, allowing for the removal of the tag after purification.[2][1][4][5]

References

- 1. Flag-tag and 3x Flag-tag | Proteintech Group [ptglab.com]

- 2. FLAG-tag - Wikipedia [en.wikipedia.org]

- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3xFLAG® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. cpcscientific.com [cpcscientific.com]

The 3X FLAG Tag: A Technical Guide to Core Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

The 3X FLAG tag, a synthetic epitope consisting of three tandem repeats of the DYKDDDDK peptide, has become an indispensable tool in molecular biology. Its enhanced sensitivity and specificity have made it a preferred choice for a wide range of applications, from protein purification to the elucidation of complex cellular signaling pathways. This in-depth technical guide provides a comprehensive overview of the core applications of the 3X FLAG tag, complete with detailed experimental protocols, quantitative comparisons, and visual workflows to empower researchers in their scientific endeavors.

Core Principles and Advantages of the 3X FLAG System

The 3X FLAG tag is a small, hydrophilic 22-amino acid peptide (MDYKDHDGDYKDHDIDYKDDDDK) that is genetically fused to a protein of interest.[1] Its hydrophilic nature increases the likelihood of it being located on the protein surface, making it readily accessible for antibody binding.[2][3] The primary advantage of the 3X FLAG system lies in its significantly increased affinity for anti-FLAG antibodies compared to a single FLAG tag.[2] This enhanced avidity, resulting from the presence of three tandem epitopes, leads to more efficient immunoprecipitation and can increase detection sensitivity by up to 200 times.[4] This makes the 3X FLAG tag particularly advantageous for studying low-abundance proteins.

Comparative Analysis of Epitope Tags

The selection of an appropriate epitope tag is a critical consideration in experimental design. The 3X FLAG tag offers several advantages over other commonly used tags such as HA, c-myc, and V5. The following table summarizes a qualitative and quantitative comparison of these tags.

| Epitope Tag | Sequence | Size (Amino Acids) | Molecular Weight (kDa) | Key Features & Considerations |

| 3X FLAG | MDYKDHDGDYKDHDIDYKDDDDK | 22 | ~2.6 | High affinity and specificity, leading to high yield and low background in immunoprecipitation. The increased length enhances antibody binding.[1] Often used for tandem affinity purification. May influence protein expression due to its charged nature.[2] |

| FLAG | DYKDDDDK | 8 | ~1.0 | Good specificity and hydrophilicity. The 3X version generally provides higher sensitivity.[1] |

| HA | YPYDVPDYA | 9 | ~1.1 | Widely used and well-characterized. Can be used in tandem with other tags for increased specificity. |

| c-myc | EQKLISEEDL | 10 | ~1.2 | A popular and well-validated tag. May have lower pull-down efficiency compared to 3X FLAG in some contexts.[1] |

| V5 | GKPIPNPLLGLDST | 14 | ~1.4 | Derived from a viral protein, offering good specificity. Some studies suggest it has a minor impact on protein expression levels compared to FLAG and myc tags.[1] |

Quantitative data comparing the efficiency of different epitope tags can vary depending on the specific protein of interest, expression system, and experimental conditions.

Core Applications and Experimental Protocols

The versatility of the 3X FLAG tag allows for its use in a multitude of molecular biology techniques. Detailed protocols for its primary applications are provided below.

Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP)

Immunoprecipitation is a cornerstone technique for isolating a specific protein from a complex mixture, while Co-IP is a powerful method for identifying protein-protein interactions. The high affinity of the 3X FLAG tag allows for the efficient pull-down of the tagged protein and its binding partners.[5]

Figure 1. A streamlined workflow for 3X FLAG immunoprecipitation.

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.[6]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA.[6]

-

Elution Buffer (Peptide): Wash Buffer containing 100-200 µg/mL this compound.[4]

-

Elution Buffer (Acidic): 0.1 M Glycine-HCl, pH 3.0-3.5.[7]

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.0.

-

Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads).

-

SDS-PAGE gels and Western blotting reagents.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold PBS.

-

Resuspend the cell pellet in ice-old Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.[6]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Equilibrate the anti-FLAG M2 affinity gel by washing three times with Lysis Buffer.

-

Add the equilibrated beads to the cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.[6]

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (for agarose beads) or by using a magnetic stand (for magnetic beads).

-

Carefully remove the supernatant.

-

Wash the beads three to five times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

Peptide Elution (Native Conditions):

-

Resuspend the washed beads in Elution Buffer (Peptide).

-

Incubate for 30 minutes at 4°C with gentle agitation.[3]

-

Centrifuge at 1,000 x g for 1 minute at 4°C and carefully collect the supernatant containing the eluted protein complexes.

-

-

Acidic Elution (Denaturing Conditions):

-

Resuspend the washed beads in Elution Buffer (Acidic).

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge at 5,000-8,200 x g for 30-60 seconds and immediately transfer the supernatant to a new tube containing Neutralization Buffer (add 10 µL of 1M Tris-HCl, pH 8.0 for every 100 µL of eluate).[8]

-

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the 3X FLAG tag and the expected interacting proteins.

-

Protein Purification

Affinity purification using the 3X FLAG system is a highly effective method for obtaining pure recombinant proteins for downstream applications such as enzymatic assays, structural studies, and antibody production.

Figure 2. General workflow for the affinity purification of a 3X FLAG-tagged protein.

Materials:

-

Cell pellet from a large-scale culture expressing the 3X FLAG-tagged protein.

-

Purification Suspension Buffer: 1X PBS, 1 mM DTT, 1X Protease Inhibitor Cocktail.[9]

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.

-

Elution Buffer: Wash Buffer containing 100-200 µg/mL this compound.[4]

-

Anti-FLAG M2 Affinity Gel.

-

Chromatography column.

Procedure:

-

Lysate Preparation:

-

Resuspend the frozen cell pellet in Purification Suspension Buffer.

-

Lyse the cells by sonication on ice.

-

Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet insoluble material.

-

Carefully collect the supernatant.

-

-

Affinity Chromatography:

-

Pack a chromatography column with an appropriate volume of anti-FLAG M2 affinity gel.

-

Equilibrate the column with 5-10 column volumes of Wash Buffer.

-

Load the cleared lysate onto the column. The flow rate should be slow enough to allow for efficient binding.

-

Wash the column with 10-20 column volumes of Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline.

-

-

Elution:

-

Apply 3-5 column volumes of Elution Buffer to the column to elute the bound protein.

-

Collect fractions and monitor the protein concentration of each fraction (e.g., by measuring A280).

-

-

Analysis and Storage:

-

Analyze the purity of the eluted fractions by SDS-PAGE followed by Coomassie blue staining.

-

Pool the pure fractions, dialyze against a suitable storage buffer, and store at -80°C.

-

Western Blotting

Western blotting is a standard technique for detecting specific proteins in a sample. The 3X FLAG tag provides a highly sensitive means of detecting the fusion protein of interest.

Materials:

-

Protein samples separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

TBST Buffer: 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% Tween-20.

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibody: Anti-FLAG M2 antibody (mouse monoclonal) diluted 1:1000 to 1:10,000 in Blocking Buffer.

-

Secondary Antibody: HRP-conjugated anti-mouse IgG diluted in Blocking Buffer according to the manufacturer's recommendation.

-

Chemiluminescent substrate.

Procedure:

-

Blocking:

-

After protein transfer, block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the diluted anti-FLAG M2 primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Detect the signal using an appropriate imaging system.

-

Immunofluorescence (IF)

Immunofluorescence allows for the visualization of the subcellular localization of a protein. The 3X FLAG tag, coupled with a fluorescently labeled secondary antibody, enables high-resolution imaging of the tagged protein within fixed cells.

Materials:

-

Cells grown on coverslips and expressing the 3X FLAG-tagged protein.

-

Fixation Solution: 4% paraformaldehyde in PBS.

-

Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.

-

Blocking Solution: 1-5% BSA or 10% normal goat serum in PBS.

-

Primary Antibody: Anti-FLAG M2 antibody (mouse monoclonal) diluted 1:200 to 1:1000 in Blocking Solution.

-

Secondary Antibody: Fluorophore-conjugated anti-mouse IgG diluted in Blocking Solution.

-

DAPI or Hoechst for nuclear counterstaining.

-

Mounting medium.

Procedure:

-

Fixation:

-

Wash cells briefly with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization:

-

Incubate the cells with Permeabilization Solution for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking:

-

Incubate the cells with Blocking Solution for 1 hour at room temperature to block non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Incubate the cells with the diluted anti-FLAG M2 primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the cells three times with PBS.

-

-

Secondary Antibody Incubation:

-

Incubate the cells with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

-

Imaging:

-

Visualize the fluorescent signal using a fluorescence or confocal microscope.

-

Case Study: Investigating the EGFR-Grb2 Signaling Pathway

A powerful application of the 3X FLAG tag is in the study of protein-protein interactions within signaling pathways. The interaction between the Epidermal Growth Factor Receptor (EGFR) and the Growth factor receptor-bound protein 2 (Grb2) is a critical step in the activation of the Ras-MAPK pathway, which is often dysregulated in cancer.[10]

EGFR-Grb2 Signaling Pathway

References

- 1. Stimulation of Cell Proliferation by Endosomal Epidermal Growth Factor Receptor As Revealed through Two Distinct Phases of Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docs.abcam.com [docs.abcam.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. usbio.net [usbio.net]

- 9. Immunofluorescence - Protocols - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]

- 10. Systematic Identification of Oncogenic EGFR Interaction Partners - PMC [pmc.ncbi.nlm.nih.gov]

The 3X FLAG Tag: An In-depth Technical Guide for Recombinant Protein Research

The 3X FLAG tag is a powerful and versatile tool for the detection, purification, and characterization of recombinant proteins. This synthetic epitope tag, consisting of three tandem repeats of the FLAG peptide, offers enhanced sensitivity and specificity compared to its single-FLAG counterpart, making it an invaluable asset for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of the 3X FLAG system, including its core principles, quantitative data, detailed experimental protocols, and visual representations of its application in experimental workflows and signaling pathway analysis.

Core Principles of the 3X FLAG System

The 3X FLAG tag is a short, hydrophilic polypeptide with the amino acid sequence MDYKDHDGDYKDHDIDYKDDDDK.[1] Its hydrophilic nature makes it likely to be located on the surface of a fusion protein, ensuring its accessibility to anti-FLAG antibodies.[2] The tandem arrangement of the FLAG epitope (DYKDDDDK) significantly increases the avidity of the anti-FLAG M2 antibody, leading to more efficient immunoprecipitation and enhanced detection sensitivity in various applications.[3] This enhanced sensitivity, reported to be up to 200 times greater than the single FLAG tag, is particularly advantageous for studying low-abundance proteins.[4]

The 3X FLAG system is compatible with a wide range of expression systems, including bacterial, yeast, insect, and mammalian cells. The tag can be genetically fused to the N-terminus, C-terminus, or an internal region of a protein of interest. Furthermore, the inclusion of an enterokinase cleavage site (DDDDK) at the C-terminus of the tag allows for its removal from the purified protein, which is often crucial for functional studies and therapeutic applications.[2]

Quantitative Data

The selection of an epitope tag is often guided by its specific binding characteristics and the efficiency of protein recovery. The following tables summarize key quantitative data for the 1X and 3X FLAG tags.

| Feature | 1X FLAG Tag | 3X FLAG Tag |

| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK |

| Number of Amino Acids | 8 | 22 |

| Molecular Weight | ~1.0 kDa | ~2.6 kDa |

| Binding Affinity (Kd) of anti-FLAG M2 Antibody | ~100 nM[5] | 2.95 ± 0.31 nM (for M2 IgG)[6] |

| Parameter | 1X FLAG Tag | 3X FLAG Tag |

| Typical Protein Yield (per mL of affinity resin) | 0.6-1 mg[5] | Data not consistently reported, but the higher affinity suggests potentially higher or more efficient capture, especially for low-expression proteins. |

| Competitive Elution Concentration (3X FLAG Peptide) | Not effective for eluting 3X FLAG-tagged proteins.[7] | 100-400 µg/mL is commonly used.[8] |

| Detection Sensitivity | Standard | Up to 200-fold higher than 1X FLAG.[4] |

Experimental Protocols

Detailed and optimized protocols are critical for the successful application of the 3X FLAG system. Below are methodologies for two key experiments: immunoprecipitation and western blotting.

Immunoprecipitation of 3X FLAG-Tagged Proteins

This protocol describes the immunoprecipitation of a 3X FLAG-tagged protein from mammalian cell lysate using anti-FLAG M2 affinity gel.

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest.

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl.

-

Elution Buffer (Competitive Elution): Wash Buffer containing 150 µg/mL this compound.

-

Anti-FLAG M2 Affinity Gel (e.g., agarose beads).

-

Microcentrifuge tubes.

-

Rotating shaker.

-

Microcentrifuge.

Procedure:

-

Cell Lysis:

-

Harvest cells and wash once with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant to a new pre-chilled microcentrifuge tube.

-

-

Immunoprecipitation:

-

Equilibrate the anti-FLAG M2 affinity gel by washing it twice with Lysis Buffer.

-

Add the equilibrated beads to the cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotating shaker.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Carefully remove the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

-

Elution:

-

After the final wash, remove all residual Wash Buffer.

-

Resuspend the beads in Elution Buffer.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Centrifuge at 5,000-8,200 x g for 30-60 seconds at 4°C.

-

Carefully collect the supernatant containing the eluted protein complex.

-

Western Blotting of 3X FLAG-Tagged Proteins

This protocol outlines the detection of a 3X FLAG-tagged protein by western blotting.

Materials:

-

Protein samples (e.g., cell lysate, immunoprecipitated protein).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membrane.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary antibody: Anti-FLAG M2 monoclonal antibody (e.g., 1:1000 dilution).

-

Secondary antibody: HRP-conjugated anti-mouse IgG (e.g., 1:10,000 dilution).

-

Tris-buffered saline with Tween 20 (TBS-T).

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

SDS-PAGE and Protein Transfer:

-

Separate the protein samples by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with Blocking buffer for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the anti-FLAG M2 primary antibody, diluted in Blocking buffer, for 1 hour at room temperature or overnight at 4°C.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBS-T.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the HRP-conjugated secondary antibody, diluted in Blocking buffer, for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBS-T.

-

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an appropriate imaging system.

-

Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts for generating key diagrams related to the 3X FLAG tag.

Experimental Workflow for 3X FLAG-tagged Protein Analysis

This workflow outlines the key steps involved in a typical experiment utilizing a 3X FLAG-tagged protein, from cloning to downstream analysis.

A generalized workflow for experiments involving 3X FLAG-tagged proteins.

Signaling Pathway Analysis using a 3X FLAG-tagged Protein

This diagram illustrates how a 3X FLAG-tagged protein can be used to study protein-protein interactions within a signaling pathway, using the Epidermal Growth Factor Receptor (EGFR) pathway as an example.

Studying EGFR signaling with a 3X FLAG-tagged receptor.

References

- 1. 3X DYKDDDDK Tag (E2T2J) Mouse Monoclonal Antibody (Binds to same epitope as Sigma-Aldrich Anti-FLAG M2 antibody) | Cell Signaling Technology [cellsignal.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 3xFLAG® System Expression Vectors for Ultra-Sens [sigmaaldrich.com]

- 5. cube-biotech.com [cube-biotech.com]

- 6. dspace.library.uu.nl [dspace.library.uu.nl]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. research.fredhutch.org [research.fredhutch.org]

The 3X FLAG Peptide: A Comprehensive Technical Guide for Protein Research

For researchers, scientists, and professionals in drug development, the precise detection, purification, and analysis of proteins are foundational to understanding cellular processes and developing novel therapeutics. The 3X FLAG peptide has emerged as a powerful and versatile tool in this domain, offering enhanced sensitivity and efficiency in a variety of applications. This in-depth guide provides a technical overview of the 3X FLAG system, including its core principles, quantitative data, detailed experimental protocols, and workflow visualizations to facilitate its effective implementation in the laboratory.

Introduction to the 3X FLAG Epitope Tag

The 3X FLAG tag is a small, hydrophilic epitope tag composed of three tandem repeats of the FLAG® sequence (DYKDDDDK), resulting in a 22-amino-acid peptide.[1] This design significantly enhances the avidity for anti-FLAG antibodies compared to a single FLAG tag, leading to more sensitive detection and more efficient immunoprecipitation, particularly for low-abundance proteins.[1] Its hydrophilic nature minimizes the risk of altering the function, solubility, or localization of the fusion protein.[1][2]

Core Advantages of the 3X FLAG System:

-

Enhanced Sensitivity: The triple epitope design can increase detection sensitivity by up to 200 times compared to other tagging systems.[1]

-

High Specificity: The anti-FLAG M2 antibody exhibits high specificity for the FLAG sequence, resulting in low background binding.

-

Versatility: The 3X FLAG tag is suitable for a wide range of applications, including Western blotting, immunoprecipitation (IP), co-immunoprecipitation (Co-IP), protein purification, and immunofluorescence.[2][3]

-

Mild Elution Conditions: Tagged proteins can be eluted from affinity resins under non-denaturing conditions using a competitive this compound, preserving protein structure and function.

Quantitative Data and Core Specifications

For reproducible and optimized experimental design, a clear understanding of the quantitative parameters of the 3X FLAG system is essential. The following tables summarize key data points for the this compound and associated reagents.

| Feature | 1X FLAG Tag | 3X FLAG Tag |

| Amino Acid Sequence | DYKDDDDK | MDYKDHDGDYKDHDIDYKDDDDK |

| Size (Amino Acids) | 8 | 22 |

| Molecular Weight | ~1.0 kDa | ~2.6 kDa |

| Key Characteristics | Good specificity and hydrophilicity. | High affinity and specificity, leading to high yield and low background. The increased length enhances antibody binding.[1] |

Table 1: Comparison of 1X and 3X FLAG Tags.[1]

| Parameter | Value |

| Binding Affinity (Kd) of Anti-FLAG M2 to 1X FLAG Peptide | ~100 nM |

| Binding Capacity of Anti-FLAG M2 Affinity Gel | >0.6 mg/mL |

| Binding Capacity of Anti-Flag Agarose Affinity Resin | >1 mg/mL |

| Recommended this compound Elution Concentration | 100-150 µg/mL |

Table 2: Quantitative Parameters of the FLAG System.

Key Experimental Applications and Protocols

The 3X FLAG system is a cornerstone for several key applications in protein research. Detailed protocols for these techniques are provided below.

Immunoprecipitation (IP) of 3X FLAG-Tagged Proteins

Immunoprecipitation is used to isolate a specific protein out of a complex mixture, such as a cell lysate.

Protocol for Immunoprecipitation:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 10 mM Tris/Cl pH 7.5, 150 mM NaCl, 0.5 mM EDTA, 0.5 % Nonidet™ P40 Substitute) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a pre-chilled tube.

-

-

Immunoprecipitation:

-

Equilibrate anti-FLAG M2 affinity gel or magnetic beads by washing with lysis buffer.

-

Add the cell lysate to the equilibrated beads and incubate with gentle rotation for 2-4 hours or overnight at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation or using a magnetic stand.

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold wash buffer (a common wash buffer is TBS: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

-

Elution:

-

Competitive Elution (Native Conditions):

-

Add 50-100 µL of elution buffer containing 100-150 µg/mL of this compound to the beads.

-

Incubate for 30-60 minutes at 4°C with gentle shaking.

-

Pellet the beads and collect the supernatant containing the purified protein.

-

-

Acidic Elution:

-

Add 50-100 µL of 0.1 M glycine-HCl, pH 3.5.

-

Incubate for 5-10 minutes at room temperature.

-

Pellet the beads and immediately neutralize the supernatant with 1 M Tris-HCl, pH 8.0.

-

-

Western Blotting of 3X FLAG-Tagged Proteins

Western blotting is used to detect the presence of a specific protein in a sample.

Protocol for Western Blotting:

-

Sample Preparation:

-

Mix the protein sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

SDS-PAGE:

-

Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with an anti-FLAG primary antibody (e.g., anti-FLAG M2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Detect the protein using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Affinity Purification of 3X FLAG-Tagged Proteins

Affinity purification is used to isolate a large quantity of a specific protein.

Protocol for Protein Purification:

-

Column Preparation:

-

Pack a chromatography column with anti-FLAG M2 affinity gel.

-

Equilibrate the column with 5-10 column volumes of TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4).

-

-

Sample Loading:

-

Load the clarified cell lysate containing the 3X FLAG-tagged protein onto the column. Allow the lysate to pass through the column by gravity flow. For large volumes, the lysate can be re-loaded to maximize binding.

-

-

Washing:

-

Wash the column with 10-15 column volumes of TBS to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound protein by applying 5-10 column volumes of elution buffer containing 100-150 µg/mL of this compound in TBS.

-

Collect fractions and analyze for the presence of the purified protein by SDS-PAGE and Coomassie staining or Western blotting.

-

-

Column Regeneration:

-

Regenerate the column by washing with 3-5 column volumes of 0.1 M glycine-HCl, pH 3.5, followed by immediate re-equilibration with TBS.

-

Visualizing Workflows and Signaling Pathways

Diagrams are invaluable for understanding complex experimental workflows and biological pathways. The following visualizations, created using Graphviz, illustrate key processes involving the this compound.

References

The 3X FLAG Tag: A Comprehensive Technical Guide for Enhanced Protein Analysis

The 3X FLAG tag is a powerful and widely adopted epitope tag in protein research, offering scientists a robust tool for the detection, purification, and characterization of proteins. This in-depth guide provides a technical overview of the 3X FLAG system, its key features, and its advantages over other common epitope tags. Detailed experimental protocols and troubleshooting advice are also presented to enable researchers to effectively implement this technology in their workflows.

Core Features and Benefits of the 3X FLAG Tag

The 3X FLAG tag is a synthetic polypeptide consisting of three tandem repeats of the FLAG epitope (DYKDDDDK), resulting in a 22-amino acid sequence (MDYKDHDGDYKDHDIDYKDDDDK).[1] This design confers several significant advantages for researchers in molecular biology, biochemistry, and drug development.

The primary benefit of the 3X FLAG system is its significantly enhanced sensitivity in detection and immunoprecipitation assays.[1] The presence of three epitopes increases the avidity for the anti-FLAG antibody, leading to more efficient capture of the tagged protein, especially for low-abundance proteins.[1] In fact, the detection of fusion proteins containing the 3X FLAG tag can be up to 200 times more sensitive than other systems.[1]

The hydrophilic nature of the FLAG peptide minimizes the risk of altering the native structure, function, or solubility of the fusion protein.[1] Its small size (approximately 2.6 kDa) is also less likely to cause steric hindrance compared to larger tags, thereby preserving natural protein-protein interactions.[1] Furthermore, the 3X FLAG tag contains an enterokinase cleavage site, allowing for the removal of the tag after purification if required.

Quantitative Comparison of Epitope Tags

The choice of an epitope tag can significantly impact the outcome of an experiment. The following tables summarize the key quantitative and qualitative features of the 3X FLAG tag in comparison to other commonly used tags.

| Feature | 3X FLAG Tag | 1X FLAG Tag | HA Tag | c-myc Tag |

| Amino Acid Sequence | MDYKDHDGDYKDHDIDYKDDDDK | DYKDDDDK | YPYDVPDYA | EQKLISEEDL |

| Number of Amino Acids | 22 | 8 | 9 | 10 |

| Molecular Weight (kDa) | ~2.6 | ~1.0 | ~1.1 | ~1.2 |

| Binding Affinity (Kd) | High (Enhanced Avidity) | 100 nM[2] | Variable | Variable |

| Detection Sensitivity | Very High (up to 200x > others)[1] | Good | Moderate | Moderate |

| Typical Protein Yield | 0.6-1 mg/mL of resin[2] | 0.6-1 mg/mL of resin[2] | Variable | Variable |

Note: Binding affinities and protein yields can vary significantly depending on the specific protein, expression system, and experimental conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of the 3X FLAG system. The following sections provide comprehensive methodologies for immunoprecipitation and western blotting of 3X FLAG-tagged proteins.

Immunoprecipitation of 3X FLAG-Tagged Proteins

This protocol outlines the steps for the efficient capture of a 3X FLAG-tagged protein and its interacting partners from a cellular lysate.

Materials:

-

Cells expressing the 3X FLAG-tagged protein of interest

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors

-

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA

-

Elution Buffer (choose one):

-

Competitive Elution: Wash Buffer containing 150 µg/mL 3X FLAG peptide.

-

Acidic Elution: 0.1 M Glycine-HCl, pH 3.5

-

-

Neutralization Buffer (for acidic elution): 1 M Tris-HCl, pH 8.0

-

Anti-FLAG M2 Affinity Gel (e.g., agarose or magnetic beads)

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a new pre-chilled tube.

-

-

Immunoprecipitation:

-

Equilibrate the anti-FLAG M2 affinity gel by washing with Lysis Buffer.

-

Add the equilibrated beads to the cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C (or use a magnetic rack for magnetic beads).

-

Carefully remove the supernatant.

-

Wash the beads three times with ice-cold Wash Buffer.

-

-

Elution:

-

Competitive Elution (Recommended for preserving protein activity):

-

Resuspend the washed beads in Elution Buffer containing the this compound.

-

Incubate for 30 minutes at 4°C with gentle agitation.

-

Centrifuge to pellet the beads and collect the supernatant containing the eluted protein.

-

-

Acidic Elution:

-

Resuspend the washed beads in Acidic Elution Buffer.

-

Incubate for 5-10 minutes at room temperature.

-

Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing Neutralization Buffer.

-

-

-

Analysis:

-

The eluted proteins can be analyzed by SDS-PAGE and western blotting or by mass spectrometry for the identification of interacting partners.

-

Western Blotting of 3X FLAG-Tagged Proteins

This protocol provides a general guideline for the detection of 3X FLAG-tagged proteins by western blot.

Materials:

-

Protein samples (cell lysate or purified protein)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Primary Antibody: Anti-FLAG M2 antibody (diluted in Blocking Buffer as per manufacturer's recommendation)

-

Secondary Antibody: HRP-conjugated anti-mouse IgG (diluted in Blocking Buffer)

-

TBST

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Sample Preparation and SDS-PAGE:

-

Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Incubate the membrane in Blocking Buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with the diluted anti-FLAG primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 10-15 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate according to the manufacturer's instructions.

-

Detect the chemiluminescent signal using an appropriate imaging system.

-

Visualizing Workflows and Pathways